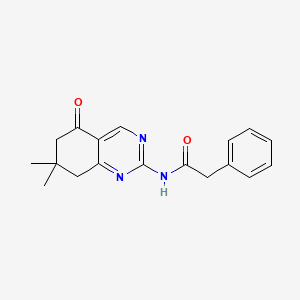![molecular formula C19H19ClN4O4 B11560929 (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3,5-dimethylphenyl)butanamide](/img/structure/B11560929.png)
(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3,5-dimethylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(3,5-DIMETHYLPHENYL)BUTANAMIDE” is a synthetic organic molecule that features a complex structure with multiple functional groups It is characterized by the presence of a chlorinated nitrophenyl group, a formamido group, and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Nitration and Chlorination:
Formylation: The addition of a formamido group to the nitrophenyl ring.
Coupling Reaction: The formation of the butanamide backbone through a coupling reaction with the dimethylphenyl group.
Industrial Production Methods
Industrial production would require optimization of these steps to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Precise control of temperature and pressure to favor desired reactions.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Such as sodium methoxide for substitution reactions.
Major Products
Aminophenyl Derivatives: From reduction of the nitro group.
Substituted Phenyl Derivatives: From substitution of the chloro group.
科学的研究の応用
This compound could have several applications in scientific research:
Medicinal Chemistry: As a potential inhibitor of enzymes or receptors.
Biological Studies: To study the effects on cellular pathways.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action would depend on its interaction with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
- (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(3,5-DIMETHYLPHENYL)PROPIONAMIDE
- (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(3,5-DIMETHYLPHENYL)PENTANAMIDE
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
特性
分子式 |
C19H19ClN4O4 |
|---|---|
分子量 |
402.8 g/mol |
IUPAC名 |
3-chloro-N-[(E)-[4-(3,5-dimethylanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C19H19ClN4O4/c1-11-6-12(2)8-15(7-11)21-18(25)9-13(3)22-23-19(26)14-4-5-17(24(27)28)16(20)10-14/h4-8,10H,9H2,1-3H3,(H,21,25)(H,23,26)/b22-13+ |
InChIキー |
ULRVVHKRMDSJFR-LPYMAVHISA-N |
異性体SMILES |
CC1=CC(=CC(=C1)NC(=O)C/C(=N/NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)/C)C |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(=NNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11560848.png)
![N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11560855.png)
![6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11560869.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11560873.png)

![2-amino-4-[3-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11560875.png)
![(2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-2-[(2E)-(2-hydroxy-3,5-diiodobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11560882.png)
![2-Ethoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11560890.png)
![N-({N'-[(2Z)-Hex-5-EN-2-ylidene]hydrazinecarbonyl}methyl)-4-nitrobenzene-1-sulfonamide](/img/structure/B11560894.png)
![N-(4-methoxy-1,2,5-thiadiazol-3-yl)-4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B11560895.png)
![2-[4-(Benzyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11560897.png)
![4-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol](/img/structure/B11560902.png)
![methyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11560908.png)
![N-carbamimidoyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11560914.png)
